molecular formula C20H22ClN7O4 B6482469 ethyl 4-{2-[3-(3-chloro-4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetyl}piperazine-1-carboxylate CAS No. 893926-76-6

ethyl 4-{2-[3-(3-chloro-4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetyl}piperazine-1-carboxylate

Cat. No.: B6482469
CAS No.: 893926-76-6
M. Wt: 459.9 g/mol
InChI Key: VZSFIWWAANALKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{2-[3-(3-chloro-4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetyl}piperazine-1-carboxylate is a useful research compound. Its molecular formula is C20H22ClN7O4 and its molecular weight is 459.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 459.1421799 g/mol and the complexity rating of the compound is 760. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 4-{2-[3-(3-chloro-4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetyl}piperazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a piperazine core linked to a triazolopyrimidine moiety and an ethyl carboxylate group. Its molecular formula is C19H22ClN5O3, and it has a molecular weight of 405.86 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar triazole derivatives. For instance, compounds with triazole rings have shown significant cytotoxicity against various cancer cell lines. The compound is hypothesized to exhibit similar properties due to its structural similarities with known anticancer agents.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Compound AMCF-70.39
Compound BHCT1160.46
Compound CA54926
Ethyl DerivativeVariousTBDThis Study

The mechanism by which this compound exerts its biological effects is still under investigation. However, related compounds have been shown to inhibit key signaling pathways involved in cell proliferation and survival:

  • Inhibition of Kinases : Many triazole derivatives act as inhibitors of various kinases such as Aurora-A kinase and others involved in cancer cell growth.
  • Induction of Apoptosis : Similar compounds have been reported to induce apoptosis in cancer cells through mitochondrial pathways.
  • Cell Cycle Arrest : Some derivatives have demonstrated the ability to arrest the cell cycle at specific phases (e.g., G1/S phase), leading to reduced cell proliferation.

Study on Antitumor Activity

In a recent study evaluating the antitumor activity of triazole derivatives similar to our compound, researchers found that several compounds exhibited significant cytotoxic effects on MCF-7 and HCT116 cell lines. The study utilized various assays including MTT and colony formation assays to assess viability and proliferation.

Results Summary:

  • Compounds demonstrated IC50 values ranging from 0.01 µM to 0.46 µM against MCF-7 cells.
  • Mechanistic studies indicated that these compounds could inhibit key regulatory proteins involved in the cell cycle.

Properties

IUPAC Name

ethyl 4-[2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN7O4/c1-3-32-20(31)26-8-6-25(7-9-26)16(29)11-27-12-22-18-17(19(27)30)23-24-28(18)14-5-4-13(2)15(21)10-14/h4-5,10,12H,3,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZSFIWWAANALKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.